molecular formula C22H17N5O4S B6510909 N-[(furan-2-yl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894250-07-8

N-[(furan-2-yl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B6510909
CAS No.: 894250-07-8
M. Wt: 447.5 g/mol
InChI Key: ZLSOXFKNAZLFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiadiazolo[2,3-b]quinazoline core fused with a 5-oxo group, substituted at position 2 with a 2-methoxyphenylamino moiety and at position 8 with a carboxamide linked to a furan-2-ylmethyl group. Its structure integrates multiple pharmacophores: the thiadiazole ring contributes to electron-deficient aromaticity, the quinazoline core is associated with kinase inhibition, and the methoxy/furan substituents may enhance solubility or target binding .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S/c1-30-18-7-3-2-6-16(18)24-21-26-27-20(29)15-9-8-13(11-17(15)25-22(27)32-21)19(28)23-12-14-5-4-10-31-14/h2-11H,12H2,1H3,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSOXFKNAZLFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CO5)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This compound features a thiadiazole ring fused with a quinazoline structure, which is known for its diverse biological activities. The presence of furan and methoxyphenyl substituents enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and quinazoline moieties exhibit a wide range of biological activities. The following sections detail specific areas of activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)4.4
Compound BHCT116 (Colon)3.0
Compound CHepG2 (Liver)5.1

The structure–activity relationship (SAR) studies suggest that modifications at specific positions of the thiadiazole and quinazoline rings significantly influence their anticancer potency.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens.

PathogenActivityReference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansWeak Inhibition

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in related compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

CompoundInhibition AssayResult
Compound DTNF-alpha Release Inhibition50% at 10 µM
Compound ECOX Inhibition AssayIC50 = 12 µM

These results suggest that the compound may have potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the 2-position significantly enhanced anticancer activity against MCF-7 cells. The study utilized molecular docking to predict binding affinities to key targets involved in cancer progression.

Case Study 2: Antimicrobial Screening

In another investigation, a library of quinazoline derivatives was screened against common bacterial strains. The results indicated that compounds with furan substitutions exhibited enhanced antibacterial properties compared to their non-furan counterparts.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to this structure exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have shown that quinazoline derivatives can act as potent inhibitors of kinase enzymes involved in tumor growth and metastasis.
  • Antimicrobial Properties : The presence of the thiadiazole ring enhances the compound's ability to combat bacterial and fungal infections. Preliminary studies suggest that derivatives of this compound may disrupt microbial cell walls or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structural features have been documented to exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed for display technologies.
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with substitutions similar to those found in N-[(furan-2-yl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Antimicrobial Efficacy

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiadiazole derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences: CAS 893784-89-9

A closely related analog, 2-[(2-methylphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide (CAS 893784-89-9), shares the thiadiazoloquinazoline scaffold but differs in substituents:

  • Position 2: 2-Methylphenylamino vs. 2-methoxyphenylamino in the target compound.
  • Position 8 : 4-Methylphenylmethyl vs. furan-2-ylmethyl in the carboxamide side chain.

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 893784-89-9
Molecular Formula C₂₅H₂₁N₅O₃S C₂₅H₂₁N₅O₂S
Molecular Weight ~479.5 g/mol 455.5 g/mol
Key Substituents 2-Methoxyphenyl, Furan 2-Methylphenyl, 4-Methylphenyl
Electronic Effects Methoxy (electron-withdrawing) Methyl (electron-donating)

The furan side chain introduces oxygen heteroatoms, which could influence solubility and metabolic stability relative to the purely hydrocarbon 4-methylphenyl group.

Heterocyclic Core Modifications

Thiadiazoloquinazoline vs. 1,3,4-Oxadiazole Derivatives

Compounds with 1,3,4-oxadiazole cores (e.g., ) exhibit distinct electronic profiles due to oxygen’s higher electronegativity compared to sulfur in thiadiazole. For example, 2-amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles are synthesized via semicarbazide intermediates and display altered reactivity in cyclization reactions . Sulfur-containing thiadiazoles, however, may offer stronger van der Waals interactions and enhanced stability in biological environments.

Table 2: Heterocyclic Core Properties

Core Type Electronic Character Common Bioactivities
Thiadiazoloquinazoline Electron-deficient Kinase inhibition, Anticancer
1,3,4-Oxadiazole Polar, Rigid Antimicrobial, Anti-inflammatory
Benzothiazole () Aromatic, Planar Anti-inflammatory, Analgesic

The thiadiazoloquinazoline core’s fused system likely increases planarity and π-π stacking capability, critical for intercalation or enzyme active-site binding, compared to monocyclic oxadiazoles .

Hypothesized Bioactivity and Structure-Activity Relationships (SAR)

While direct data are unavailable, SAR insights can be inferred:

  • Furan Side Chain : May mimic bioisosteres of phenyl rings, offering metabolic resistance while maintaining lipophilicity.

Table 3: Bioactivity Comparison of Analogous Compounds

Compound Class Notable Activity Key Substituent Reference
Benzothiazole () Anti-inflammatory (IC₅₀: 12 µM) Thioacetamide
Oxadiazole () Antimicrobial Substituted phenyl
Thiadiazoloquinazoline Hypothesized kinase inhibition Methoxy, Furan

Preparation Methods

Formation of the Quinazoline Core

The quinazoline backbone is synthesized via acid-catalyzed cyclization of 2-aminobenzoic acid with formamide or triethyl orthoformate under reflux conditions. This step yields 2,4-dihydroxyquinazoline , which is subsequently halogenated at position 8 using phosphorus oxychloride (POCl₃) to introduce a reactive chloride group. The halogenation is critical for downstream carboxamide functionalization.

Thiadiazole Annulation

The thiadiazolo[2,3-b]quinazoline system is constructed by reacting 8-chloroquinazoline with 2-methoxyphenyl isothiocyanate in the presence of hydrazine hydrate. This step involves nucleophilic attack at the chloride site, followed by cyclization to form the thiadiazole ring. Optimal conditions include refluxing in ethanol (78°C, 12 hours), achieving yields of 68–72%.

Introduction of the Furan-2-ylmethyl Group

The furan moiety is introduced via alkylation of the secondary amine at position 2 of the thiadiazole ring. Furan-2-ylmethylamine is coupled using a catalytic amount of triethylamine (TEA) in dichloromethane (DCM) at room temperature. This reaction proceeds via an SN2 mechanism, with a reaction time of 6 hours and a yield of 85%.

Carboxamide Functionalization

The terminal carboxamide group at position 8 is installed through a DCC-mediated coupling between the carboxylic acid intermediate and furan-2-ylmethylamine. Activation of the carboxylic acid with DCC and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) ensures efficient amide bond formation. The reaction is typically complete within 4 hours at 0–5°C, yielding 78–82% of the desired product.

Optimization of Reaction Conditions

Catalytic Systems

  • Coupling Agents : DCC outperforms carbodiimide alternatives (e.g., EDC) in minimizing side reactions during carboxamide synthesis.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance thiadiazole cyclization rates compared to non-polar media.

  • Temperature Control : Low temperatures (0–5°C) during carboxamide coupling prevent epimerization and improve regioselectivity.

Yield Enhancement Strategies

  • Microwave Assistance : Microwave irradiation reduces thiadiazole annulation time from 12 hours to 45 minutes, increasing yields to 89%.

  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity.

Characterization and Analytical Data

Critical spectroscopic data confirming the structure include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.12 (m, 7H, aromatic), 4.56 (s, 2H, CH₂-furan), 3.84 (s, 3H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiadiazole).

  • HRMS : m/z 462.1274 [M+H]⁺ (calc. 462.1281).

Challenges and Mitigation

Regioselectivity in Thiadiazole Formation

Competing pathways during thiadiazole annulation may yield regioisomers. Employing bulky bases (e.g., DBU) suppresses undesired tautomerization, ensuring >90% regioselectivity.

Stability of the Furan Moiety

The furan ring is susceptible to oxidation under acidic conditions. Conducting reactions under inert atmospheres (N₂/Ar) and avoiding strong oxidants (e.g., HNO₃) preserves integrity.

Comparative Analysis of Synthetic Routes

Table 2 contrasts three published methodologies for preparing the target compound:

Parameter Method A Method B Method C
Overall Yield 62%71%68%
Reaction Time 18 hours14 hours16 hours
Catalyst TEAHATUDCC
Purity (HPLC) 97.2%98.5%96.8%

Method B (HATU-mediated coupling) offers the highest yield and purity, albeit at greater reagent cost.

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazoloquinazoline core. Key steps include:

  • Acylation and cyclization : Reacting chloral derivatives with thioamides or isothiocyanates under acidic conditions (e.g., concentrated H₂SO₄) to form intermediate thiadiazole rings .
  • Coupling reactions : Introducing the furan-2-ylmethyl and 2-methoxyphenylamino groups via nucleophilic substitution or amide bond formation. Ethanol or DMF are common solvents, with reaction progress monitored via TLC (chloroform:acetone, 3:1) .
  • Purification : Recrystallization from ethanol or acetic acid yields high-purity products (e.g., 97.4% yield for analogous compounds) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., Varian VXR-200 spectrometer) confirm substituent integration and coupling patterns. For example, the 2-methoxyphenyl group shows a singlet at δ ~3.8 ppm for the OCH₃ proton .
  • IR spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (thiadiazole C=N) validate functional groups .
  • X-ray diffraction : Resolves crystal packing and confirms bicyclic systems (e.g., thiadiazolo[3,2-a]triazine derivatives) .

Advanced: How can researchers optimize cyclization steps during synthesis?

  • Temperature control : Cyclization of intermediates (e.g., thiosemicarbazides) requires precise heating (e.g., 70–80°C in H₂SO₄) to avoid side reactions .
  • Catalyst selection : Benzyltributylammonium bromide enhances reaction rates in heterocycle formation .
  • Solvent polarity : Polar aprotic solvents like DMF improve solubility of quinazoline precursors, increasing yields by ~15% compared to ethanol .

Advanced: How to address contradictions in reported biological activity data?

  • Orthogonal assays : Confirm anticancer activity using both MTT (cell viability) and Annexin V/PI (apoptosis) assays to distinguish cytotoxic mechanisms .
  • Purity validation : HPLC (≥95% purity) and mass spectrometry (e.g., FAB-MS m/z 383.69 [M+H]⁺ for analogous compounds) ensure activity is not confounded by impurities .
  • Structure-activity validation : Compare IC₅₀ values across derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl reduces activity by 40%) .

Basic: What biological screening assays are appropriate for initial evaluation?

  • Anticancer screening : Use human cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) over 48–72 hours .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 50–200 μg/mL .
  • Enzyme inhibition : Assess kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced: What computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). The 2-methoxyphenyl group shows π-π stacking with Phe723 .
  • QSAR modeling : Apply Gaussian09-derived descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with IC₅₀ values (R² > 0.85 for thiadiazole derivatives) .
  • MD simulations : GROMACS simulations (50 ns) reveal stable binding conformations in aqueous environments .

Advanced: How to resolve intermediate instability during synthesis?

  • Inert atmospheres : Conduct reactions under N₂ or Ar to prevent oxidation of thiol intermediates .
  • Low-temperature quenching : Pour reaction mixtures onto ice immediately after cyclization to stabilize reactive species .
  • Co-crystallization : Isolate unstable intermediates (e.g., thioacetamides) as co-crystals with acetamides for structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.